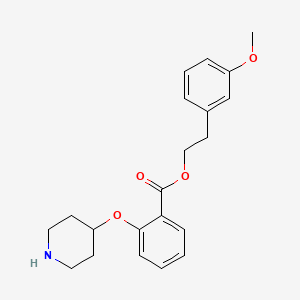
4-(2-Formylphenyl)but-3-yn-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Formylphenyl)but-3-yn-2-yl acetate is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butynyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Formylphenyl)but-3-yn-2-yl acetate can be achieved through a multi-step process involving the following key steps:
Formation of 2-Formylphenylacetylene: This can be synthesized by the Sonogashira coupling reaction between 2-iodobenzaldehyde and ethynyltrimethylsilane, followed by desilylation.
Alkylation: The resulting 2-formylphenylacetylene is then subjected to alkylation with 2-bromo-1-acetoxypropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Formylphenyl)but-3-yn-2-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(2-Carboxyphenyl)but-3-yn-2-yl acetate.
Reduction: 4-(2-Hydroxymethylphenyl)but-3-yn-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Formylphenyl)but-3-yn-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Formylphenyl)but-3-yn-2-yl acetate involves its interaction with various molecular targets depending on the context of its use. For example, in oxidation reactions, the formyl group undergoes electron transfer processes leading to the formation of a carboxylic acid. In biological systems, it may interact with enzymes that catalyze reactions involving formyl groups.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenyl acetate: Similar structure but lacks the butynyl moiety.
4-(2-Formylphenyl)but-3-yn-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness
4-(2-Formylphenyl)but-3-yn-2-yl acetate is unique due to the presence of both a formyl group and a butynyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4-(2-formylphenyl)but-3-yn-2-yl acetate |
InChI |
InChI=1S/C13H12O3/c1-10(16-11(2)15)7-8-12-5-3-4-6-13(12)9-14/h3-6,9-10H,1-2H3 |
Clave InChI |
ACKPEHWBUVOWML-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=CC=C1C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)




![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)

